
(2-Amino-2-oxoethyl) 4-hydroxybenzoate
Overview
Description
(2-Amino-2-oxoethyl) 4-hydroxybenzoate is an organic compound that belongs to the class of esters It is derived from 4-hydroxybenzoic acid, which is a versatile platform intermediate used in various industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Amino-2-oxoethyl) 4-hydroxybenzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with carbamoylmethyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of carbamoylmethyl 4-hydroxybenzoate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in electrophilic substitution reactions, such as nitration or halogenation, primarily at the ortho position relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens in the presence of a catalyst for halogenation.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
(2-Amino-2-oxoethyl) 4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential as a preservative in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics and personal care products due to its preservative properties.
Mechanism of Action
The mechanism of action of carbamoylmethyl 4-hydroxybenzoate involves its ability to disrupt microbial cell membranes, leading to cell lysis and death. It targets the lipid bilayer of microbial cells, increasing membrane permeability and causing leakage of cellular contents. This antimicrobial activity makes it effective as a preservative in various formulations.
Comparison with Similar Compounds
Methyl 4-hydroxybenzoate (Methylparaben): Another ester of 4-hydroxybenzoic acid, commonly used as a preservative in cosmetics and pharmaceuticals.
Ethyl 4-hydroxybenzoate (Ethylparaben): Similar to methylparaben but with a longer alkyl chain, providing slightly different solubility and antimicrobial properties.
Propyl 4-hydroxybenzoate (Propylparaben): Another ester with a longer alkyl chain, offering different physical properties and applications.
Uniqueness: (2-Amino-2-oxoethyl) 4-hydroxybenzoate is unique due to its carbamoylmethyl group, which imparts distinct chemical and physical properties compared to other esters of 4-hydroxybenzoic acid. This uniqueness can be leveraged in specific applications where tailored properties are required.
Properties
CAS No. |
59721-12-9 |
|---|---|
Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17g/mol |
IUPAC Name |
(2-amino-2-oxoethyl) 4-hydroxybenzoate |
InChI |
InChI=1S/C9H9NO4/c10-8(12)5-14-9(13)6-1-3-7(11)4-2-6/h1-4,11H,5H2,(H2,10,12) |
InChI Key |
JJXWJUBBEPVPEI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)OCC(=O)N)O |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(=O)N)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


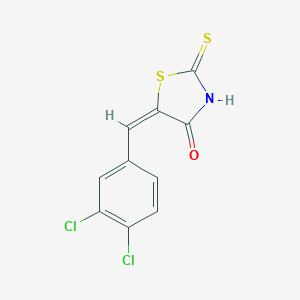
![3-Methylbenzo[f]quinolin-1-ol](/img/structure/B351681.png)


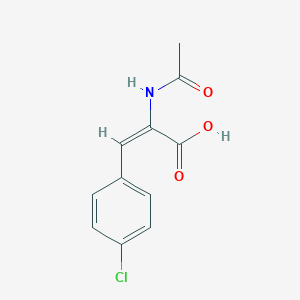
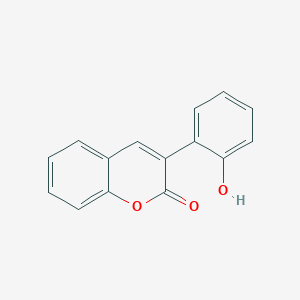
![(NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine](/img/structure/B351760.png)
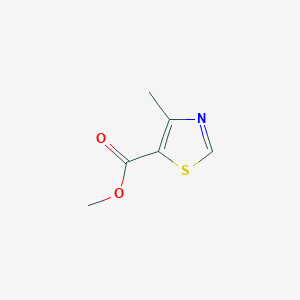
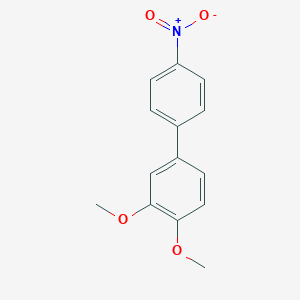
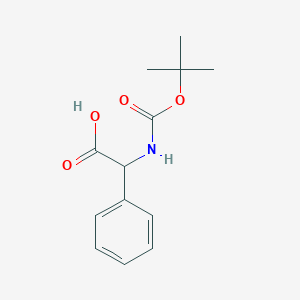
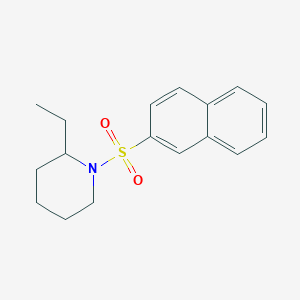
![4-methoxy-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B351840.png)
